Ethyl 3-acetoxybutanoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 3-acetoxybutanoate, also known as Ethyl acetoxy butanoate (EAB), is a volatile chemical compound . The primary target of EAB in humans is the gamma-hydroxybutyrate (GHB) receptor . GHB receptors are predominantly found in the central nervous system, where they play a crucial role in neurotransmission .
Mode of Action
EAB can be metabolized in humans into GHB . GHB is a naturally occurring neurotransmitter and a psychoactive drug. It acts on the GHB receptor to produce sedative effects
Biochemical Pathways
The biochemical pathway of EAB involves its metabolism into GHB
Pharmacokinetics
It is known that eab can be metabolized into ghb in humans . The bioavailability, distribution, and excretion of EAB and its metabolites are areas for future research.
Result of Action
The molecular and cellular effects of EAB’s action primarily relate to its metabolism into GHB and the subsequent activation of GHB receptors . This can produce sedative effects . .
Biochemical Analysis
Biochemical Properties
Ethyl 3-acetoxybutanoate plays a significant role in various biochemical reactions. It is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction results in the formation of ethyl 3-hydroxybutanoate and acetic acid . Additionally, this compound can be metabolized into gamma-hydroxybutyrate (GHB), a compound with sedative effects . The nature of these interactions highlights the compound’s potential influence on metabolic pathways and enzyme activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving GABA receptors, due to its conversion to GHB . This interaction can modulate neurotransmission and impact gene expression related to neurotransmitter synthesis and release. Furthermore, this compound may alter cellular metabolism by affecting the balance of acetyl-CoA and other key metabolites .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by esterases, leading to the formation of ethyl 3-hydroxybutanoate and acetic acid . This reaction can influence enzyme activity and metabolic flux. Additionally, the compound’s conversion to GHB allows it to bind to GABA receptors, modulating neurotransmission and potentially altering gene expression . These interactions highlight the compound’s multifaceted effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of enzymes . Over time, this compound may degrade into its hydrolysis products, which can have different biochemical effects. Long-term studies have shown that the compound’s impact on cellular function can vary, with potential changes in enzyme activity and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism . At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes such as enzyme inhibition and disruption of metabolic pathways . These threshold effects highlight the importance of dosage considerations in biochemical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be hydrolyzed by esterases to produce ethyl 3-hydroxybutanoate and acetic acid . Additionally, the compound’s conversion to GHB involves interactions with enzymes such as gamma-butyrolactone dehydrogenase . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, highlighting its role in biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation can be influenced by factors such as lipid solubility and the presence of specific transporters . These interactions determine the compound’s distribution and its potential effects on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, its interaction with esterases may occur in the cytoplasm or within organelles such as the endoplasmic reticulum . These localization patterns are crucial for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-acetoxybutanoate can be synthesized by the reaction of gamma-butyrolactone and ethyl acetate with sodium ethoxide . The reaction typically involves the following steps:
- Gamma-butyrolactone is reacted with ethyl acetate in the presence of sodium ethoxide as a catalyst.
- The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.
- The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-acetoxybutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 3-hydroxybutanoic acid and ethanol.
Reduction: Reduction of this compound using reducing agents such as lithium aluminum hydride can produce 3-hydroxybutanoic acid.
Substitution: this compound can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 3-Hydroxybutanoic acid and ethanol.
Reduction: 3-Hydroxybutanoic acid.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl 3-acetoxybutanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential metabolic pathways and effects in biological systems.
Industry: Utilized in the flavor and fragrance industry due to its unique odor profile.
Comparison with Similar Compounds
Ethyl 3-acetoxybutanoate can be compared with other similar compounds such as:
Ethyl 4-acetoxybutanoate: Similar in structure but with the acetoxy group at the 4-position instead of the 3-position.
Butyric acid, 3-hydroxy-, ethyl ester, acetate: Another ester derivative of butyric acid with similar properties.
Gamma-hydroxybutyraldehyde: A related compound in the metabolic pathway of GHB.
Uniqueness: this compound is unique due to its specific odor profile and its ability to be metabolized into GHB, which has significant biological and pharmacological effects .
Properties
IUPAC Name |
ethyl 3-acetyloxybutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-8(10)5-6(2)12-7(3)9/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWYJXYRFBRWSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336958 | |
Record name | Ethyl 3-(acetyloxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27846-49-7 | |
Record name | Ethyl 3-(acetyloxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60336958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl DL-3-Acetoxybutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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